molecular formula C19H28N2O2 B2531280 (1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane CAS No. 1820574-76-2

(1S,6R)-3-Boc-7-[(R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane

Cat. No.: B2531280
CAS No.: 1820574-76-2
M. Wt: 316.445
InChI Key: SCBZIRLPWKMXGG-DJIMGWMZSA-N
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Description

(1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane is a bicyclic compound featuring a diazabicyclo structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of the tert-butoxycarbonyl (Boc) protecting group and the phenylethyl substituent adds to its chemical versatility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane typically involves the following steps:

    Formation of the Diazabicyclo Structure: The initial step involves the formation of the diazabicyclo[4.2.0]octane core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the nitrogen atoms during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the diazabicyclo compound.

Industrial Production Methods

Industrial production of (1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents to the diazabicyclo structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Phenylethyl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane: Similar structure but lacks the phenylethyl group.

    (1S,6R)-8-Methyl-3,8-diazabicyclo[4.2.0]octane: Contains a methyl group instead of the phenylethyl group.

Uniqueness

(1S,6R)-3-Boc-7-[®-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the phenylethyl group plays a crucial role in its activity.

Properties

IUPAC Name

tert-butyl (1S,6R)-7-[(1R)-1-phenylethyl]-3,7-diazabicyclo[4.2.0]octane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-14(15-8-6-5-7-9-15)21-13-16-12-20(11-10-17(16)21)18(22)23-19(2,3)4/h5-9,14,16-17H,10-13H2,1-4H3/t14-,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZIRLPWKMXGG-DJIMGWMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3C2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@@H]3[C@H]2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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